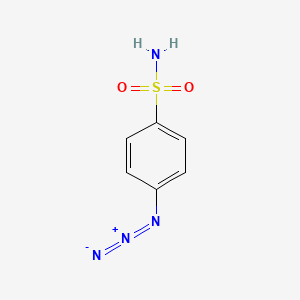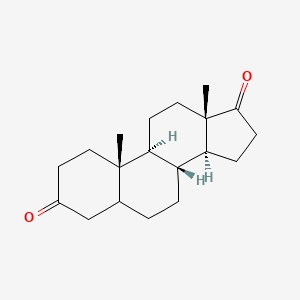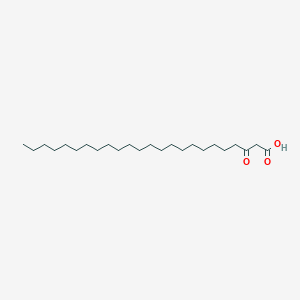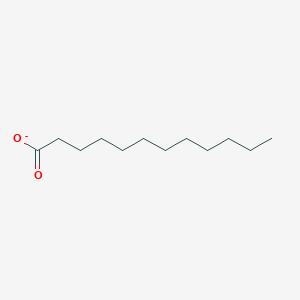
4-Azidobenzenesulfonamide
概要
説明
4-Azidobenzenesulfonamide is an organic compound with the molecular formula C6H6N4O2S . It is also known by other names such as 4-azidobenzene-1-sulfonamide and 4-azido-benzenesulfonamide .
Synthesis Analysis
The synthesis of 4-Azidobenzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with sodium nitrite in 2 N HCl . In another study, a series of benzene sulfonamides containing triazole-O-glycoside tails were synthesized by the 1,3-dipolar cycloaddition reaction of 4-azidobenzenesulfonamide with O-propynyl glycosides .Molecular Structure Analysis
The molecular weight of 4-Azidobenzenesulfonamide is 198.21 g/mol . Its structure includes a sulfonamide group that is S-linked to a benzene ring .Chemical Reactions Analysis
4-Azidobenzenesulfonamide has been used in the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction . This reaction is generally conducted in a mixture of water and organic solvents .Physical And Chemical Properties Analysis
4-Azidobenzenesulfonamide has a molecular weight of 198.21 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 198.02114662 g/mol .科学的研究の応用
Antimicrobial Activity
4-Azidobenzenesulfonamide: derivatives have been synthesized and tested for their antimicrobial activity against a variety of bacterial and fungal strains. Some derivatives have shown broad activity, with notable antibacterial activity against strains like S. aureus, M. luteus , and S. marcens , surpassing even traditional antibiotics like ampicillin trihydrate . This suggests potential for developing new antimicrobial agents that could be more effective against resistant strains.
Drug Design and Bioavailability
The drug-likeness and bioavailability of 4-Azidobenzenesulfonamide derivatives have been assessed, indicating that these compounds are viable drug candidates . Their molecular structures allow for good interaction with biological systems, which is crucial for the development of new pharmaceuticals.
Enzyme Inhibition
In silico molecular docking studies have revealed that 4-Azidobenzenesulfonamide derivatives can successfully occupy the pterin-binding site of the dihydropteroate synthase (DHPS) enzyme . This implies that these compounds could inhibit microbial DHPS, a key enzyme in folate synthesis, thereby exerting antimicrobial activity.
Anti-Trypanosomal Applications
The hybridization of 4-Azidobenzenesulfonamide with other pharmacologically active moieties has led to the development of compounds with anti-trypanosomal activity . These hybrids could serve as a basis for new treatments for diseases like sleeping sickness, caused by Trypanosoma parasites.
Anti-Malarial Potential
Compounds containing 4-Azidobenzenesulfonamide have shown promise as anti-malarial agents. Their ability to interact with various proteins and enzymes makes them suitable candidates for further research in the fight against malaria .
Anti-Cancer Properties
The structural versatility of 4-Azidobenzenesulfonamide allows for the creation of derivatives with potential anti-cancer properties. By targeting specific pathways or enzymes within cancer cells, these compounds could contribute to the development of new oncological therapies .
Anti-Fungal Efficacy
Derivatives of 4-Azidobenzenesulfonamide have been investigated as anti-fungal agents, showing effectiveness against strains of fungi such as Candida and Geotrichum . This opens up possibilities for new anti-fungal drugs that could be more effective or have fewer side effects than current treatments.
Chemical Synthesis and Material Science
4-Azidobenzenesulfonamide: is also used in chemical synthesis, particularly in the creation of novel organic compounds through reactions like 1,3-dipolar cycloadditions . These reactions are fundamental in material science for developing new materials with specific properties.
作用機序
Target of Action
The primary target of 4-Azidobenzenesulfonamide is the cyclooxygenase (COX) enzyme , particularly the COX-2 isozyme . COX enzymes play a crucial role in the inflammation process, and their inhibition can lead to anti-inflammatory effects .
Mode of Action
4-Azidobenzenesulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS) . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. By inhibiting DHPS, 4-Azidobenzenesulfonamide disrupts the synthesis of folic acid, which is essential for bacterial growth .
Biochemical Pathways
The action of 4-Azidobenzenesulfonamide affects the folic acid metabolism cycle . By inhibiting the DHPS enzyme, it disrupts the synthesis of folic acid, a crucial component for bacterial growth and reproduction . This leads to the inhibition of bacterial growth, exerting its antibacterial effects .
Pharmacokinetics
Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of 4-Azidobenzenesulfonamide’s action is the inhibition of bacterial growth. It has been shown to have good antibacterial activity against several bacterial strains . For instance, certain derivatives of 4-Azidobenzenesulfonamide have shown similar inhibitory activity against Candida albicans as the positive control drug fluconazole .
Action Environment
The action, efficacy, and stability of 4-Azidobenzenesulfonamide can be influenced by various environmental factors. It’s important to note that the effectiveness of sulfonamides can be inhibited by pus .
Safety and Hazards
将来の方向性
Future research directions include the development of more sustainable chemical transformations for the synthesis of useful chemicals . For example, the CuAAC reaction, which involves 4-Azidobenzenesulfonamide, could be conducted in pure water at room temperature under aerobic conditions . Other green solvents, including ethanol and glycerol, could also be effectively used .
特性
IUPAC Name |
4-azidobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c7-10-9-5-1-3-6(4-2-5)13(8,11)12/h1-4H,(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEFHQIOSJWWSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidobenzenesulfonamide | |
CAS RN |
36326-86-0 | |
| Record name | NSC80928 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-azidobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 4-Azidobenzenesulfonamide in current research?
A1: 4-Azidobenzenesulfonamide is primarily utilized as a building block in organic synthesis, specifically for creating 1,2,3-triazole rings via the 1,3-dipolar cycloaddition reaction with alkynes. This reaction, often catalyzed by copper(I), is widely known as "click chemistry" due to its high efficiency and selectivity. [, , , ]
Q2: Why is the incorporation of 4-Azidobenzenesulfonamide into larger molecules of interest?
A2: The sulfonamide group within 4-Azidobenzenesulfonamide plays a crucial role in biological activity. Compounds containing this group exhibit a range of pharmacological properties, including inhibition of carbonic anhydrase enzymes. These enzymes are involved in various physiological processes, and their dysregulation is implicated in diseases like cancer. Therefore, incorporating 4-Azidobenzenesulfonamide into larger structures allows researchers to explore its potential as a scaffold for developing novel therapeutics, particularly carbonic anhydrase inhibitors. []
Q3: Can you provide an example of how 4-Azidobenzenesulfonamide has been used to synthesize potentially valuable compounds?
A3: Researchers have successfully synthesized triazole-linked O-glycosides of benzene sulfonamides utilizing 4-Azidobenzenesulfonamide as a starting material. [] These glycoconjugates demonstrated promising inhibitory activity against human carbonic anhydrase (hCA) isozymes, including the tumor-associated hCA IX. This finding highlights the potential of 4-Azidobenzenesulfonamide-derived compounds as leads for developing anticancer agents.
Q4: Beyond carbonic anhydrase inhibition, are there other biological activities associated with 4-Azidobenzenesulfonamide derivatives?
A4: Studies have investigated the antibacterial activity of triazole compounds synthesized using 4-Azidobenzenesulfonamide. [, ] Researchers observed varying levels of efficacy against both Gram-positive and Gram-negative bacteria, suggesting the potential of these derivatives as antibacterial agents.
Q5: What analytical techniques are commonly used to characterize compounds derived from 4-Azidobenzenesulfonamide?
A5: Researchers rely on various spectroscopic techniques to characterize the synthesized compounds. These include Fourier Transform Infrared Spectroscopy (FT-IR) to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to determine the structure and purity, and Mass Spectrometry (MS) to confirm the molecular weight. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-bis(2-furanyl)-N-[4-(4-morpholinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B1226566.png)



![2-[1-(2-Hydroxyanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B1226577.png)
![2-Methyl-2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B1226578.png)
![(4-Methyl-1-piperazinyl)-(2-thieno[3,2-b][1]benzothiolyl)methanone](/img/structure/B1226579.png)


![N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide](/img/structure/B1226584.png)

![5-[(4-Acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate](/img/structure/B1226586.png)

![N-(2-methoxyethyl)-4-oxo-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B1226590.png)